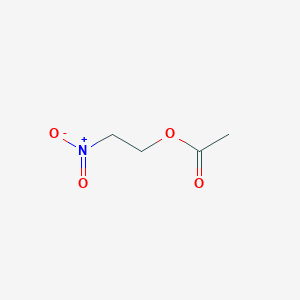
Citric acid anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid anhydride is a chemical compound derived from citric acid. It is an organic compound with the formula C_12H_14O_7. This compound is a cyclic anhydride formed by the dehydration of citric acid. It is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and ability to form esters and amides.
準備方法
Synthetic Routes and Reaction Conditions: Citric acid anhydride can be synthesized through the dehydration of citric acid. One common method involves heating citric acid with acetic anhydride at temperatures ranging from 40°C to 110°C for 15 to 120 minutes. The reaction mixture is then cooled, and the citric anhydride is crystallized out .
Industrial Production Methods: In industrial settings, citric anhydride is produced by reacting citric acid with acetic anhydride or other organic acid anhydrides. The reaction is typically carried out in a reactor at controlled temperatures, followed by crystallization and purification steps to obtain high-purity citric anhydride .
化学反応の分析
Types of Reactions: Citric acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form citric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as pyridine.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the by-product acid.
Major Products:
Hydrolysis: Citric acid.
Esterification: Citric esters.
Amidation: Citric amides.
科学的研究の応用
Citric acid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the modification of biomolecules for bioconjugation and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and as a drying agent in various formulations.
作用機序
The mechanism of action of citric anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with these nucleophiles, leading to the formation of citric acid, esters, or amides. This reactivity is exploited in various chemical and biological applications .
類似化合物との比較
Acetic Anhydride: Another common anhydride used in esterification and amidation reactions.
Succinic Anhydride: Used in similar applications but has different reactivity due to its structure.
Maleic Anhydride: Employed in polymer production and as a chemical intermediate.
Uniqueness of Citric Anhydride: Citric acid anhydride is unique due to its ability to form multiple functional groups (esters, amides) and its application in bioconjugation and drug delivery systems. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
特性
分子式 |
C6H6O6 |
|---|---|
分子量 |
174.11 g/mol |
IUPAC名 |
2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8) |
InChIキー |
WQNHWIYLCRZRLR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC(=O)C1(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)

![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)





![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)

![N-[4-(hydroxymethyl)phenyl]acrylamide](/img/structure/B8698051.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide](/img/structure/B8698057.png)

